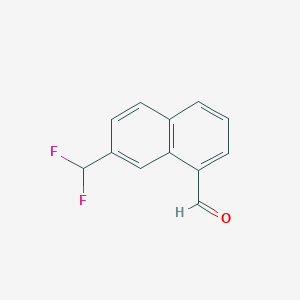
7-(Difluoromethyl)-1-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-1-naphthaldehyde is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out under metal-free conditions, making it operationally simple and environmentally friendly.
Industrial Production Methods: Industrial production of 7-(Difluoromethyl)-1-naphthaldehyde may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoromethyl carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of various difluoromethyl-substituted derivatives
Scientific Research Applications
7-(Difluoromethyl)-1-naphthaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-1-naphthaldehyde involves its interaction with molecular targets through its difluoromethyl and aldehyde functional groups. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications .
Comparison with Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also contain the difluoromethyl group and exhibit similar biological activities.
Difluoromethylthioethers: These compounds have a difluoromethyl group attached to a sulfur atom and are used in similar applications.
Uniqueness: 7-(Difluoromethyl)-1-naphthaldehyde is unique due to its specific structural features, including the naphthalene ring and the aldehyde functional group.
Properties
Molecular Formula |
C12H8F2O |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |
InChI Key |
LIKWYIYMHPCGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



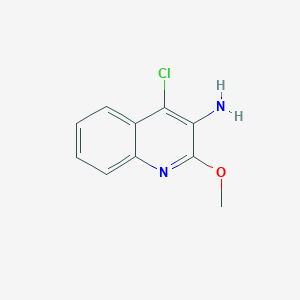
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)

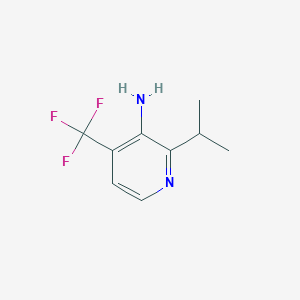
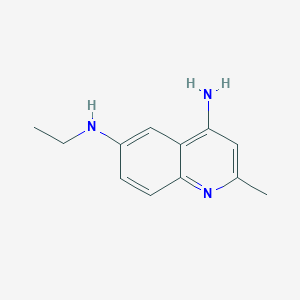

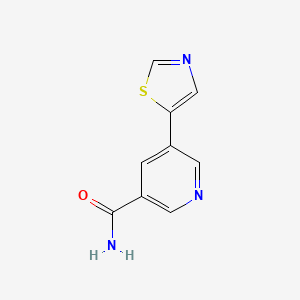

![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
